molecular formula C11H17NO2 B14368416 3-Oxooctahydronaphthalene-4a(2h)-carboxamide CAS No. 91340-20-4

3-Oxooctahydronaphthalene-4a(2h)-carboxamide

Cat. No.: B14368416
CAS No.: 91340-20-4
M. Wt: 195.26 g/mol
InChI Key: DYMHXTXCRXSZBG-UHFFFAOYSA-N
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Description

3-Oxooctahydronaphthalene-4a(2h)-carboxamide is a chemical compound with a complex structure that includes a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the octahydro form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Oxooctahydronaphthalene-4a(2h)-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-Oxooctahydronaphthalene-4a(2h)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide involves its interaction with specific molecular targets. The oxo group and carboxamide functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

91340-20-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

6-oxo-1,2,3,4,5,7,8,8a-octahydronaphthalene-4a-carboxamide

InChI

InChI=1S/C11H17NO2/c12-10(14)11-6-2-1-3-8(11)4-5-9(13)7-11/h8H,1-7H2,(H2,12,14)

InChI Key

DYMHXTXCRXSZBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(=O)CCC2C1)C(=O)N

Origin of Product

United States

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